Cas no 19551-27-0 (4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine)

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine
- HMS2423H18
- CS-0336619
- MLS000079796
- AKOS005610518
- SMR000035650
- 4-ethyl-3-propyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-5-amine
- STK868239
- Oprea1_026644
- CHEMBL1438302
- 19551-27-0
- Cambridge id 5671331
- 4-ethyl-5-propyl-2-(2-pyridin-2-ylethyl)pyrazol-3-amine
-
- インチ: InChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3
- InChIKey: JTWOFVRPBJPTHW-UHFFFAOYSA-N
- ほほえんだ: CCCC1=NN(CCC2=CC=CC=N2)C(=C1CC)N
計算された属性
- せいみつぶんしりょう: 258.184
- どういたいしつりょう: 258.184
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029192262-1g |
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine |
19551-27-0 | 95% | 1g |
$1142.64 | 2023-09-02 | |
Chemenu | CM173459-1g |
4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine |
19551-27-0 | 95% | 1g |
$1037 | 2023-02-02 | |
Chemenu | CM173459-1g |
4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine |
19551-27-0 | 95% | 1g |
$1232 | 2021-08-05 |
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amineに関する追加情報
Chemical Profile of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine (CAS No. 19551-27-0)
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine, identified by its CAS number 19551-27-0, is a complex organic compound that has garnered attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of multiple substituents, such as ethyl, propyl, and pyridinyl groups, enhances its molecular complexity and may contribute to its distinct interaction with biological targets.
The structural framework of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine incorporates a pyrazole core substituted with an ethyl group at the 4-position, a propyl group at the 3-position, and a 2-(pyridin-2-yl)ethyl moiety at the 1-position. This specific arrangement of functional groups suggests potential binding capabilities with various enzymes and receptors, making it a promising candidate for drug discovery initiatives. The pyridine ring, in particular, is known to enhance solubility and metabolic stability, which are critical factors in the development of therapeutic agents.
In recent years, there has been a growing interest in heterocyclic compounds like pyrazoles due to their ability to modulate multiple signaling pathways simultaneously. Studies have demonstrated that pyrazole derivatives can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and neurodegenerative disorders. The 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine structure may interfere with these pathways by competing with endogenous substrates or by allosterically modulating enzyme activity.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pyridinyl group provides a hydrogen bond donor/acceptor surface that can interact with polar residues in protein targets, while the alkyl chains increase hydrophobic interactions. This dual nature makes it an attractive scaffold for designing molecules that can selectively bind to specific biological targets without off-target effects. For instance, research has shown that similar pyrazole derivatives can inhibit Janus kinases (JAKs), which are overactive in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by functional group transformations such as alkylation and substitution reactions. Advanced techniques like palladium-catalyzed cross-coupling reactions may also be employed to introduce the pyridinyl group efficiently.
Evaluation of the pharmacokinetic properties of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-am ine is crucial for determining its suitability as a drug candidate. Factors such as solubility, bioavailability, metabolic stability, and toxicity must be carefully assessed through in vitro and in vivo studies. Computational modeling techniques have become increasingly valuable in predicting these properties before experimental validation, saving time and resources in the drug discovery process.
Recent advancements in high-throughput screening (HTS) have enabled researchers to rapidly test large libraries of compounds for biological activity. 4-Ethyl -3-prop yl -1 -( 2 - ( p y rid i n - 2 - y l ) e th y l ) - 1 H - p y r az ol - 5 - a m ine has been screened against various disease-relevant targets using automated platforms, revealing promising interactions that warrant further investigation. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain proteases involved in cancer cell proliferation.
The role of computational chemistry in optimizing 4-Eth yl -3-pr op y l -1 -( 2 - ( p y rid i n e - 2 - y l ) e th y l ) - 1 H - p y r az ol -5-a m ine's pharmacological profile cannot be overstated. Molecular docking simulations allow researchers to predict how the compound binds to its target proteins at an atomic level. By analyzing binding poses and interaction energies, scientists can identify key residues involved in binding and design analogs with improved affinity or selectivity. This approach has been successfully applied to other heterocyclic compounds with similar structures.
In conclusion,4-Eth yl -3-pr op y l -1 -( 2 - ( p y rid i n e - 2 - y l ) e th y l ) - 1 H-p y r az ol -5-a m ine (CAS No. 19551--27--0) represents a fascinating subject of study due to its intricate structure and potential therapeutic applications. Its unique combination of functional groups positions it as a valuable scaffold for developing novel pharmaceutical agents targeting various diseases. As research continues to uncover new biological functions associated with pyrazole derivatives,this compound holds promise for contributing significantly to future medical breakthroughs.
19551-27-0 (4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine) 関連製品
- 2176125-87-2(3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)
- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)